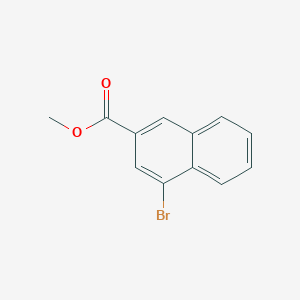

Methyl 4-bromo-2-naphthoate

Description

Methyl 4-bromo-2-naphthoate is a brominated naphthalene derivative featuring a methyl ester group at the 2-position and a bromine substituent at the 4-position of the naphthalene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical precursor development. Its structure combines the aromatic stability of naphthalene with the reactivity of bromine, enabling applications in materials science and medicinal chemistry.

Properties

IUPAC Name |

methyl 4-bromonaphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO2/c1-15-12(14)9-6-8-4-2-3-5-10(8)11(13)7-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJBIPEKBFHLNHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2C(=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401279832 | |

| Record name | Methyl 4-bromo-2-naphthalenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401279832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5043-29-8 | |

| Record name | Methyl 4-bromo-2-naphthalenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5043-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-bromo-2-naphthalenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401279832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-bromo-2-naphthoate can be synthesized through various methods. One common approach involves the bromination of methyl 2-naphthoate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through recrystallization or column chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-2-naphthoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide (NaOMe) in methanol.

Suzuki-Miyaura Coupling: Palladium catalyst (Pd) with a base such as potassium carbonate (K2CO3) in an organic solvent like tetrahydrofuran (THF).

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Major Products Formed:

Substitution: Formation of various substituted naphthoates.

Coupling: Formation of biaryl compounds.

Reduction: Formation of 4-bromo-2-naphthol.

Scientific Research Applications

Methyl 4-bromo-2-naphthoate is widely used in scientific research due to its versatility:

Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: It is a precursor in the synthesis of potential therapeutic agents.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-bromo-2-naphthoate depends on its application. In chemical reactions, it acts as a substrate that undergoes transformation through various catalytic processes. In biological systems, it may interact with specific enzymes or receptors, leading to biochemical changes. The exact molecular targets and pathways involved vary based on the specific application and context.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural and molecular attributes of Methyl 4-bromo-2-naphthoate analogs:

Key Observations :

- Substituent Position : The bromine placement significantly impacts electronic and steric effects. Methyl 1-bromo-2-naphthoate has bromine at the 1-position, which may hinder electrophilic substitution at adjacent sites. In contrast, Ethyl 4-bromo-2-naphthoate’s bromine at the 4-position allows for more accessible conjugation across the naphthalene ring .

Crystallographic Considerations

Crystal structure determination tools like SHELXL and SHELXT () are critical for analyzing brominated naphthoates. Substituent positions influence packing efficiency and intermolecular interactions. For example, ethyl esters may introduce additional van der Waals interactions compared to methyl esters, affecting melting points and crystal stability .

Research Findings and Data Gaps

- Synthetic Utility : Ethyl 4-bromo-2-naphthoate’s higher molecular weight and substituent position make it a preferred substrate for synthesizing complex molecules requiring extended alkyl chains .

- Biological Potential: Analogous brominated naphthofurans (e.g., 7-bromo-2-(4-fluorophenyl) derivatives) exhibit antitumor activity, suggesting this compound could be explored for similar applications .

Biological Activity

Methyl 4-bromo-2-naphthoate is an organic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 265.10 g/mol. The structure features a bromine atom at the 4-position of the naphthalene ring, along with a methyl ester functional group. This configuration contributes to its unique chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry.

Biological Activities

Research indicates that this compound may exhibit significant biological activities , particularly in the following areas:

- Antimicrobial Properties : Studies have suggested that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration as an antimicrobial agent.

- Anticancer Potential : Preliminary investigations have indicated that this compound may possess anticancer properties. Its structural similarity to other biologically active molecules allows it to interact with various enzymes and receptors, potentially influencing cellular processes related to cancer progression .

The mechanism of action for this compound involves its interaction with biological targets such as enzymes and receptors. The presence of the bromine atom enhances its electrophilic character, which may increase its reactivity with biological targets. This reactivity is crucial for modulating biological pathways and exerting therapeutic effects.

Interaction with Biological Molecules

This compound's interactions can be summarized as follows:

| Biological Target | Type of Interaction | Potential Effect |

|---|---|---|

| Enzymes | Inhibition | Modulation of metabolic pathways |

| Receptors | Binding | Alteration of signaling pathways |

Comparative Analysis with Related Compounds

This compound shares structural similarities with other naphthalene derivatives, which can influence its biological activity. A comparison with similar compounds highlights unique features:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Ethyl 4-bromo-2-naphthoate | Ethyl ester instead of methyl | Different solubility characteristics |

| Methyl 6-bromo-2-naphthoate | Bromine at the 6-position | Potential differences in binding affinity |

| Methyl 4-chloro-2-naphthoate | Chlorine atom at the 4-position | Different reactivity compared to brominated derivatives |

Case Studies and Research Findings

- Antimicrobial Activity Study : A study evaluated the antimicrobial activity of various naphthalene derivatives, including this compound. The results indicated significant inhibition against several bacterial strains, suggesting its potential as an antimicrobial agent.

- Anticancer Research : Another investigation focused on the structure-activity relationship (SAR) of naphthalene derivatives. This compound was found to exhibit cytotoxic effects on cancer cell lines, highlighting its potential application in cancer therapy .

- Mechanistic Studies : Molecular docking studies have been conducted to understand how this compound interacts with specific proteins involved in cancer progression. These studies provide insights into its binding affinity and potential as a therapeutic agent .

Q & A

Q. What are the common synthetic routes for preparing methyl 4-bromo-2-naphthoate, and what key reaction conditions influence yield?

this compound is typically synthesized via bromination of methyl 2-naphthoate using brominating agents like -bromosuccinimide (NBS) or elemental bromine (). Key factors include:

- Catalyst selection : Acidic conditions (e.g., sulfuric acid) enhance electrophilic aromatic substitution at the 4-position of the naphthalene ring .

- Solvent and temperature : Reactions in polar aprotic solvents (e.g., ) at 0–25°C minimize side products. Evidence from analogous syntheses shows reflux in methanol with achieves efficient esterification .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures isolates the product. Yield optimization requires careful control of stoichiometry and reaction time .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- NMR spectroscopy : NMR identifies aromatic protons (δ 7.3–8.5 ppm) and the methyl ester group (δ 3.5–3.9 ppm). NMR confirms the carbonyl (δ ~167 ppm) and brominated aromatic carbons (δ ~120–135 ppm) .

- X-ray crystallography : Single-crystal diffraction data collected at low temperatures (e.g., 100 K) improves resolution. SHELX software refines anisotropic displacement parameters, particularly for the bromine atom, which exhibits significant electron density .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

While specific toxicity data for this compound is limited, general precautions for brominated aromatics apply:

- Use fume hoods to avoid inhalation of fine particles.

- Wear nitrile gloves and chemical-resistant lab coats to prevent skin contact.

- Store in sealed containers under inert atmosphere to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. What challenges arise in the crystallographic refinement of this compound, and how can SHELXL address them?

- Heavy atom effects : The bromine atom causes strong absorption and anomalous scattering. SHELXL’s numerical absorption correction (ABSORB command) mitigates these effects .

- Disorder and twinning : Partial occupancy or twinning in crystals may require using TWIN or PART instructions in SHELXL to model disordered regions .

- Hydrogen bonding networks : Weak C–H···O or C–Br···π interactions (observed in analogous structures) are refined using restraints to maintain geometric rationality .

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

- DFT calculations : Models like B3LYP/6-311+G(d,p) predict regioselectivity in Suzuki-Miyaura couplings. The C–Br bond’s LUMO energy (-1.5 to -2.0 eV) indicates susceptibility to nucleophilic attack by palladium catalysts .

- Molecular docking : Simulations with enzymes or transition-metal complexes (e.g., Pd(PPh)) identify steric and electronic barriers to coupling at the 4-position .

Q. What strategies optimize the regioselectivity of bromination in methyl 2-naphthoate derivatives?

- Directing groups : The ester group at C2 directs electrophilic bromination to C4 via resonance stabilization. Competitive bromination at C6 is minimized using bulky solvents (e.g., ) .

- Kinetic vs. thermodynamic control : Low-temperature reactions favor kinetic products (C4 substitution), while higher temperatures may lead to C6 bromination due to steric relief .

Q. How do steric and electronic factors influence the stability of this compound under varying pH conditions?

- Ester hydrolysis : Under basic conditions (pH > 10), the ester hydrolyzes to 4-bromo-2-naphthoic acid. Hydrolysis rates correlate with the electron-withdrawing effect of the bromine atom, which stabilizes the transition state .

- Acidic stability : In , the compound undergoes sulfonation at C5 or C7, competing with bromination. Stability studies using NMR track degradation products .

Methodological Notes

- Crystallographic data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data. SHELXD or SHELXS solves phase problems via direct methods .

- Synthetic scale-up : Pilot reactions (>10 g) require slow addition of bromine to prevent exothermic side reactions. GC-MS monitors intermediate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.